molecular formula C18H28N4O3 B229488 2-{4-[1-(4-Nitrobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol

2-{4-[1-(4-Nitrobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol

Cat. No. B229488
M. Wt: 348.4 g/mol
InChI Key: MWVHMMRIEBETGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[1-(4-Nitrobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol, commonly known as NBMPR, is a potent inhibitor of nucleoside transporters, which are responsible for the uptake of nucleosides into cells. NBMPR is widely used in scientific research to study the role of nucleoside transporters in various biological processes.

Mechanism of Action

NBMPR inhibits nucleoside transporters by binding to the transporter protein and blocking the transport of nucleosides into cells. This leads to a decrease in intracellular nucleoside levels, which can affect various cellular processes such as DNA and RNA synthesis.
Biochemical and Physiological Effects:
NBMPR has been shown to have several biochemical and physiological effects. It can inhibit cell proliferation, induce apoptosis, and affect the expression of various genes. NBMPR has also been shown to have neuroprotective effects and can protect against ischemic brain injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of NBMPR is its specificity for nucleoside transporters. This allows researchers to study the effects of nucleoside depletion on cellular processes without affecting other cellular pathways. However, NBMPR has some limitations as well. It can be toxic to cells at high concentrations, and its effects on cellular processes can be complex and difficult to interpret.

Future Directions

There are several future directions for research involving NBMPR. One area of interest is the role of nucleoside transporters in cancer cells. NBMPR has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, and further research could lead to the development of new cancer therapies. Another area of interest is the development of new nucleoside transporter inhibitors with improved specificity and lower toxicity. Finally, research could focus on the effects of NBMPR on other cellular processes, such as protein synthesis and metabolism.

Synthesis Methods

NBMPR can be synthesized in several ways, but the most common method involves the reaction of 1-(4-nitrobenzyl)-4-piperidinone with 1-piperazineethanol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, and the resulting product is purified by column chromatography.

Scientific Research Applications

NBMPR is widely used in scientific research to study the role of nucleoside transporters in various biological processes. Nucleoside transporters are responsible for the uptake of nucleosides into cells, which are essential for DNA and RNA synthesis. NBMPR inhibits nucleoside transporters, which allows researchers to study the effects of nucleoside depletion on cellular processes.

properties

Molecular Formula

C18H28N4O3

Molecular Weight

348.4 g/mol

IUPAC Name

2-[4-[1-[(4-nitrophenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol

InChI

InChI=1S/C18H28N4O3/c23-14-13-19-9-11-21(12-10-19)17-5-7-20(8-6-17)15-16-1-3-18(4-2-16)22(24)25/h1-4,17,23H,5-15H2

InChI Key

MWVHMMRIEBETGI-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2CCN(CC2)CCO)CC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1CN(CCC1N2CCN(CC2)CCO)CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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